molecular formula C7H13NO2 B2614449 Methyl 3-(aminomethyl)cyclobutane-1-carboxylate CAS No. 1783714-09-9

Methyl 3-(aminomethyl)cyclobutane-1-carboxylate

Cat. No. B2614449
CAS RN: 1783714-09-9
M. Wt: 143.186
InChI Key: NEPQUZNQTHTYJM-OLQVQODUSA-N
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Description

“Methyl 3-(aminomethyl)cyclobutane-1-carboxylate” is a chemical compound with the CAS Number: 1630907-39-9 . It is a white to yellow solid and is used as a primary and secondary intermediate for pharmaceutical and organic synthesis .


Molecular Structure Analysis

The molecular weight of “Methyl 3-(aminomethyl)cyclobutane-1-carboxylate” is 179.65 . The InChI code for a similar compound, methyl 3- (aminomethyl)-1- { [ (tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylate hydrochloride, is 1S/C12H22N2O4.ClH/c1-11 (2,3)18-10 (16)14-12 (9 (15)17-4)5-8 (6-12)7-13;/h8H,5-7,13H2,1-4H3, (H,14,16);1H .


Physical And Chemical Properties Analysis

“Methyl 3-(aminomethyl)cyclobutane-1-carboxylate” is a white to yellow solid . It is slightly soluble in water . The storage temperature is recommended to be at refrigerator levels .

Scientific Research Applications

Stereodivergent Syntheses and Polymerization

  • Stereodivergent Syntheses : The efficient synthesis of various cyclobutane derivatives has been described, showcasing the versatility of these compounds in forming enantiomeric and diastereomeric structures, which are crucial in the development of β-amino acid oligomers and peptides (Izquierdo et al., 2002). This has implications for drug design and development by enabling the creation of novel bioactive compounds.
  • Anionic Polymerization : Anionic polymerization of cyclobutene derivatives has been achieved, leading to polymers with unique properties. Such polymers are of interest in material science for creating new materials with specific mechanical and chemical properties (Kitayama et al., 2004).

Enantioselective Synthesis and Applications

  • Enantioselective Synthesis : Research has focused on the enantioselective synthesis of cyclobutyl derivatives, including amino acids and carboxylic amides, which are important for the synthesis of biologically active molecules. Such chiral cyclobutanes are useful in medicinal chemistry for the creation of drug candidates with high specificity and efficacy (Wu et al., 2018).
  • Cyclobutane Amino Acids : The development of cyclobutane-containing amino acids and their incorporation into peptides demonstrates the potential of these compounds in creating rigid and highly specific structures, which could lead to novel therapeutic agents (André et al., 2011).

Novel Reactions and Compound Synthesis

  • Photocycloaddition Reactions : Studies on photocycloaddition reactions involving cyclobutane derivatives reveal new pathways for constructing complex organic molecules, highlighting the utility of cyclobutanes in synthetic organic chemistry (Sakamoto et al., 2012).
  • Crystal Structure Analysis : The crystal structure analysis of cyclobutyl derivatives provides insights into their molecular configurations, which is essential for understanding their reactivity and potential applications in drug design and material science (Sarı et al., 2002).

Safety and Hazards

“Methyl 3-(aminomethyl)cyclobutane-1-carboxylate” has several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include wearing protective gloves, clothing, and eye/face protection, and seeking medical advice if feeling unwell .

properties

IUPAC Name

methyl 3-(aminomethyl)cyclobutane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-10-7(9)6-2-5(3-6)4-8/h5-6H,2-4,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEPQUZNQTHTYJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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